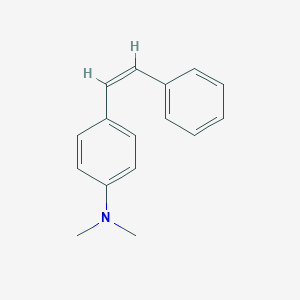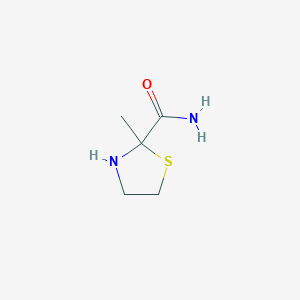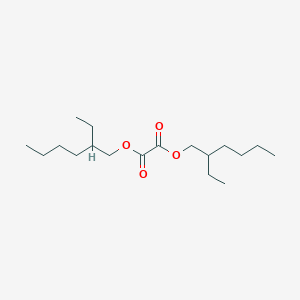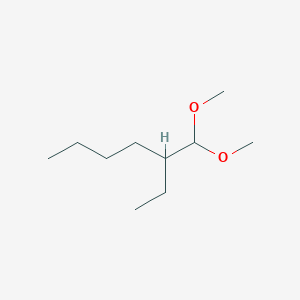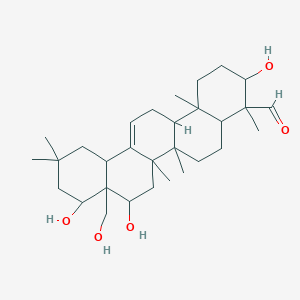![molecular formula C14H16O2 B081493 (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol CAS No. 13143-81-2](/img/structure/B81493.png)
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol, commonly known as MMDA-2, is a psychoactive drug that belongs to the family of phenethylamines. MMDA-2 has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of MMDA-2 is not fully understood, but it is believed to act primarily as a serotonin receptor agonist, specifically at the 5-HT2A and 5-HT2B receptors. MMDA-2 may also affect other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical And Physiological Effects
MMDA-2 has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. MMDA-2 also produces changes in mood and perception, such as increased empathy, altered visual perception, and enhanced emotional processing.
Advantages And Limitations For Lab Experiments
MMDA-2 has several advantages for use in lab experiments, including its ability to produce consistent effects and its relatively low toxicity compared to other psychoactive compounds. However, MMDA-2 is highly regulated and difficult to obtain, which can limit its use in research.
Future Directions
Future research on MMDA-2 could focus on its potential therapeutic applications, such as its ability to enhance empathy and social behavior. Additionally, further studies could investigate the effects of MMDA-2 on different neurotransmitter systems and brain regions to better understand its mechanism of action. Finally, research could explore the use of MMDA-2 in combination with other psychoactive compounds to enhance its therapeutic effects.
Synthesis Methods
MMDA-2 can be synthesized through several methods, including the reduction of MMDA or the condensation of 3,4-methylenedioxyphenylacetone with nitroethane followed by reduction. The synthesis of MMDA-2 requires specialized equipment and expertise, as the compound is highly sensitive to air and moisture.
Scientific Research Applications
MMDA-2 has been used in scientific research to study its potential therapeutic applications, such as its ability to enhance empathy and social behavior. MMDA-2 has also been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, MMDA-2 has been used in studies investigating the effects of psychoactive compounds on the brain and behavior.
properties
CAS RN |
13143-81-2 |
|---|---|
Product Name |
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol |
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol |
InChI |
InChI=1S/C14H16O2/c1-16-13-8-6-12(7-9-13)14(15)10-2-3-11(14)5-4-10/h2-3,6-11,15H,4-5H2,1H3/t10-,11+,14? |
InChI Key |
HCIYYOMHGFDWPZ-BVUQATHDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2([C@@H]3CC[C@H]2C=C3)O |
SMILES |
COC1=CC=C(C=C1)C2(C3CCC2C=C3)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3CCC2C=C3)O |
synonyms |
(1β,4β,7-syn)-7-(4-Methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



